molecular formula C13H26O3 B1606599 Methyl 12-hydroxydodecanoate CAS No. 71655-36-2

Methyl 12-hydroxydodecanoate

Cat. No.: B1606599
CAS No.: 71655-36-2
M. Wt: 230.34 g/mol
InChI Key: WVYBBOXJKXXXOY-UHFFFAOYSA-N
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Description

Methyl 12-hydroxydodecanoate is an organic compound with the molecular formula C13H26O3. It is a methyl ester of 12-hydroxydodecanoic acid and is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its hydroxyl group on the 12th carbon of the dodecanoic acid chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-hydroxydodecanoate can be synthesized through the esterification of 12-hydroxydodecanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In industrial settings, this compound can be produced through the depolymerization of nylon-12 using supercritical methanol. This method involves treating waste nylon-12 with supercritical methanol, resulting in the formation of this compound in good yield . This process not only provides a valuable compound but also contributes to the recycling of plastic waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-hydroxydodecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 12-ketododecanoic acid or 12-dodecanedioic acid.

    Reduction: 12-hydroxydodecanol.

    Substitution: Various ethers or esters depending on the substituent.

Scientific Research Applications

Methyl 12-hydroxydodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.

    Biology: It serves as a substrate in enzymatic studies and metabolic research.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of methyl 12-hydroxydodecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function. In biological systems, it may be metabolized through β-oxidation pathways, leading to the formation of shorter-chain fatty acids and other metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxycapronate
  • Methyl 5-hexenoate
  • Methyl 12-hydroxystearate

Uniqueness

Methyl 12-hydroxydodecanoate is unique due to its specific chain length and the position of the hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl 12-hydroxydodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBBOXJKXXXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334949
Record name Methyl 12-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71655-36-2
Record name Methyl 12-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12-Hydroxydodecanoic acid (10.82 g, 50 mmol) was added to 3% HCl in CH3OH (210 ml). The reaction was stirred at 22° C. for 3.5 hours and concentrated on a rotary evaporator. The residue was taken up in ethyl acetate (200 ml) and washed with 1M K2CO3 (2×150 ml), and once with saturated aqueous NaCl (150 ml), dried over Na2SO4, concentrated and vacuum distilled to yield 10.3 g of methyl 12-hydroxydodecanoate in 90% yield; mp 33.5-35.0° C., 1H NMR (CDCl3) delta 3.66 (s, 3H), 3.62 (t, 2H), 2.88 (t, 2H), 1.28 (br s, 18H).
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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